2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
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Overview
Description
2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a piperazine ring, a pyrimidine core, and distinct substituents such as the 3,4-dimethylbenzenesulfonyl and 4-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde.
Introduction of the 3,4-Dimethylbenzenesulfonyl Group: The piperazine intermediate is then reacted with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Formation of the Pyrimidine Core: The pyrimidine core is synthesized separately through a series of condensation reactions involving appropriate precursors.
Coupling of the Piperazine and Pyrimidine Units: The final step involves coupling the piperazine intermediate with the pyrimidine core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde, while reduction of the sulfonyl group can produce a thiol derivative .
Scientific Research Applications
2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of disease.
Industrial Applications: It is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain . This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine deficiency is a hallmark . The compound’s interaction with acetylcholinesterase involves binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
Compared to similar compounds, 2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine and pyrimidine moieties, along with the specific substituents, allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H29N5O3S |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C24H29N5O3S/c1-17-5-10-22(15-18(17)2)33(30,31)29-13-11-28(12-14-29)24-25-19(3)16-23(27-24)26-20-6-8-21(32-4)9-7-20/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,27) |
InChI Key |
CYTOWAQLUACDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
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